CPT109 Cytotoxicity Ranking in SCLC Cell Lines: Lower Potency Than SN38, 9AC, Rubitecan, and HOCPT
In a direct head-to-head comparison of seven camptothecin analogs tested against three SCLC cell lines (NCI-H417, DMS153, SCLC26A) using MTT assays, CPT109 exhibited the lowest cytotoxic potency among the tested compounds. The observed rank order of cytotoxicity was SN38 ≈ 9AC > rubitecan > HOCPT > topotecan (TPT) > CPT109 [1].
| Evidence Dimension | Cytotoxicity rank order in SCLC cell lines |
|---|---|
| Target Compound Data | CPT109 (lowest rank) |
| Comparator Or Baseline | SN38, 9AC, rubitecan, HOCPT, TPT (all tested in parallel) |
| Quantified Difference | Ranked sixth of six analogs; specifically lower than rubitecan (9-NC), HOCPT, and TPT |
| Conditions | MTT assay; NCI-H417, DMS153, and SCLC26A cell lines |
Why This Matters
For researchers seeking a CPT analog with attenuated cytotoxicity for combination studies or as a tool compound, CPT109 offers a uniquely low-potency baseline within the series.
- [1] Hamilton G, Klameth L, Rath B, Thalhammer T. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines. Molecules. 2014;19(2):2077-2088. doi:10.3390/molecules19022077 View Source
